(4-(Ethylsulfonamido)phenyl)boronic acid
Overview
Description
(4-(Ethylsulfonamido)phenyl)boronic acid is an organic compound with the molecular formula C8H12BNO4S. It is a boronic acid derivative that features an ethylsulfonamido group attached to a phenyl ring, which is further bonded to a boronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Ethylsulfonamido)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromoaniline.
Sulfonation: The 4-bromoaniline undergoes sulfonation with ethylsulfonyl chloride to form 4-(ethylsulfonamido)aniline.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure cost-effectiveness, safety, and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: (4-(Ethylsulfonamido)phenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for coupling reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Scientific Research Applications
(4-(Ethylsulfonamido)phenyl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Utilized in the preparation of functional materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of (4-(Ethylsulfonamido)phenyl)boronic acid depends on its application:
Suzuki-Miyaura Coupling: The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the ethylsulfonamido group, making it less versatile in certain synthetic applications.
(4-Aminophenyl)boronic Acid: Contains an amino group instead of the ethylsulfonamido group, leading to different reactivity and applications.
(4-Methylsulfonamido)phenylboronic Acid: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness: (4-(Ethylsulfonamido)phenyl)boronic acid is unique due to the presence of the ethylsulfonamido group, which imparts specific electronic and steric effects that can be exploited in various chemical reactions and applications .
Properties
IUPAC Name |
[4-(ethylsulfonylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4S/c1-2-15(13,14)10-8-5-3-7(4-6-8)9(11)12/h3-6,10-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGZKFSYJUXPOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NS(=O)(=O)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674478 | |
Record name | {4-[(Ethanesulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-62-0 | |
Record name | B-[4-[(Ethylsulfonyl)amino]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Ethanesulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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